molecular formula C6H10O B13799110 4-Methyl-1-pentyn-1-ol

4-Methyl-1-pentyn-1-ol

Cat. No.: B13799110
M. Wt: 98.14 g/mol
InChI Key: SXTAQOLHVOVNKV-UHFFFAOYSA-N
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Description

4-Methyl-1-pentyn-1-ol: is an organic compound with the molecular formula C6H10O . It is a member of the propargyl alcohols class and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond (alkyne). This compound is also known by its IUPAC name, 4-methylpent-1-yn-1-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1-pentyn-1-ol can be synthesized through various methods. One common method involves the reaction of 4-methyl-1-pentyne with formaldehyde in the presence of a base such as sodium hydroxide . This reaction proceeds via a nucleophilic addition mechanism, where the alkyne carbon attacks the electrophilic carbon of formaldehyde, followed by protonation to yield the desired alcohol .

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 4-methyl-1-pentyne . This process involves the addition of carbon monoxide and hydrogen to the alkyne in the presence of a rhodium catalyst to form an aldehyde intermediate, which is subsequently hydrogenated to yield the alcohol .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-methyl-1-pentyn-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile, participating in addition and substitution reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

4-methylpent-1-yn-1-ol

InChI

InChI=1S/C6H10O/c1-6(2)4-3-5-7/h6-7H,4H2,1-2H3

InChI Key

SXTAQOLHVOVNKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC#CO

Origin of Product

United States

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